molecular formula C13H26O B1170008 Sulphur Brown 1 CAS No. 1326-37-0

Sulphur Brown 1

Cat. No.: B1170008
CAS No.: 1326-37-0
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Description

Sulphur Brown 1 (C.I. 53000, CAS 1326-37-0) is a sulfur-based dye synthesized via pyrolysis of coal, sodium polysulfide, and sulfur at 100–350°C . It is a brown to yellowish-brown powder with moderate solubility in water, yielding green-to-black or brown solutions. In concentrated sulfuric acid, it releases hydrogen sulfide gas and forms brown precipitates upon dilution. Its sodium hydroxide solution exhibits a green hue .

Key Properties (ISO/AATCC Standards):

  • Fastness: Acid resistance (4–5/4), alkali resistance (4–5/4), light fastness (3–4/3), and soaping resistance (4/4) .
  • Applications: Primarily used in textile dyeing due to its balanced fastness properties.
  • Suppliers: Includes variants like Brown 6G (Hangzhou Dayangchem Co.), Sulphur Brown G (Chemische Fabriek Triade BV), and Sulphur Yellow Brown 6G (Sinochem Jiangsu I/E Corp.) .

Properties

CAS No.

1326-37-0

Molecular Formula

C13H26O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulphur Brown 1 is typically synthesized by heating organic materials, such as lignin sulfonates, with sulfur and sodium sulfide. The process involves two main methods:

Industrial Production Methods: The industrial production of this compound involves the use of lignin sulfonates, which are by-products of the sulfite bleaching process in paper manufacturing. These lignin sulfonates are treated with sulfur and sodium sulfide to produce the dye .

Chemical Reactions Analysis

Types of Reactions: Sulphur Brown 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Sodium dichromate, air.

    Reducing Agents: Sodium sulfide, aqueous solutions.

Major Products Formed:

Comparison with Similar Compounds

Sulphur Orange 1

Chemical Structure and Synthesis :
Sulphur Orange 1 (CAS unspecified) shares a sulfur-based backbone but differs in substituents, leading to its orange hue. Unlike Sulphur Brown 1, it is insoluble in water but dissolves well in sodium sulfide solutions .

Key Properties :

  • Solubility : Insoluble in water; slightly soluble in concentrated sulfuric acid (yellow-brown coloration) .
  • Fastness : Lower light fastness (ISO 2–3 vs. Brown 1’s 3–4) and moderate acid/alkali resistance (ISO 3–4/4) .
  • Applications : Suitable for applications requiring vibrant colors but less durability to UV exposure.

Sulphur Brown G

Chemical Structure and Synthesis :
Sulphur Brown G (supplied by Chemische Fabriek Triade BV) is structurally analogous to this compound but may vary in sulfur chain length or substituents, affecting color depth .

Key Properties :

  • Fastness : Comparable to this compound, with ISO acid/alkali resistance at 4–5 and light fastness at 3–4 .
  • Differentiator : Higher thermal stability during synthesis, enabling consistent color output at elevated temperatures .

Data Tables

Table 1: Comparative Properties of Sulfur Dyes

Property This compound Sulphur Orange 1 Sulphur Brown G
CAS Number 1326-37-0 Not specified Not specified
Water Solubility Soluble (green-black) Insoluble Soluble (brown)
Light Fastness (ISO) 3–4 2–3 3–4
Acid Resistance (ISO) 4–5 3–4 4–5
Alkali Resistance (ISO) 4–5 4 4–5
Key Application Textiles Decorative fabrics Heavy-duty textiles

Research Findings and Implications

  • Performance Trade-offs : this compound offers superior light fastness compared to Sulphur Orange 1, making it preferable for outdoor textiles. However, Sulphur Orange 1 provides brighter hues for niche applications .
  • Environmental Considerations : this compound’s synthesis generates H₂S, necessitating controlled emission systems. In contrast, Sulphur Orange 1’s higher-temperature pyrolysis may produce hazardous polyaromatics .
  • Market Trends : Variants like Sulphur Brown G are gaining traction in industrial sectors due to consistent quality and thermal stability .

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